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Compound of Interest

(4-(Aminomethyl)phenyl)methanol
Compound Name:
hydrochloride

Cat. No. B112510

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for (4-
(Aminomethyl)phenyl)methanol hydrochloride, a key intermediate in the synthesis of
various biologically active molecules. This document details nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Data Presentation

The following tables summarize the quantitative spectral data for (4-
(Aminomethyl)phenyl)methanol hydrochloride. Due to the limited availability of
experimentally verified public data for this specific salt, predicted values based on the structure
and data from similar compounds are included and noted.

Table 1: *"H NMR Spectral Data (Predicted)

e Solvent: DMSO-ds

e Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.4 Broad Singlet 3H -NHs*
7.42 Doublet 2H Ar-H
7.35 Doublet 2H Ar-H
5.25 Triplet 1H -OH
4.50 Doublet 2H -CH20H
3.95 Quartet 2H Ar-CHz-N

Note: The chemical shifts are predicted and can vary based on concentration and experimental
conditions. The broad singlet for the ammonium protons (-NHs*) can exchange with water in
the solvent, potentially altering its chemical shift and integration.

A previously reported *H-NMR spectrum for (4-aminomethylphenyl)methanol hydrochloride in
DMSO-d6 showed peaks at & 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s,
2H)[1]. However, the reported integrations and multiplicities, particularly a singlet for four
aromatic protons, are inconsistent with the expected spectrum for a para-substituted benzene
ring.

Table 2: *C NMR Spectral Data (Predicted)

e Solvent: DMSO-ds

e Frequency: 100 MHz
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Chemical Shift (6) ppm

Assignment

~143 Ar-C (quaternary, attached to -CH20H)
~135 Ar-C (quaternary, attached to -CH2NHs")
~128 Ar-CH

~127 Ar-CH

~62 -CH20H

~42 -CH2NHs*

Note: These are predicted chemical shifts based on the structure of (4-
(Aminomethyl)phenyl)methanol hydrochloride.

ble 3: IR ¢ | Predicted Al ions)

Wavenumber (cm~—?) Intensity Assignment
3200-3500 Broad O-H stretch (alcohol)
2800-3100 Medium-Strong N-H stretch (ammonium salt)
) C-H stretch (aromatic and
2850-3000 Medium , _
aliphatic)
1600-1650 Medium N-H bend (ammonium salt)
1450-1600 Medium-Strong C=C stretch (aromatic ring)
1000-1100 Strong C-O stretch (primary alcohol)
C-H bend (para-disubstituted
800-850 Strong

aromatic)

Note: An FTIR spectrum of a related compound, (4-Aminophenyl)-methanol hydrochloride, has
been noted to be acquired using a KBr wafer technique[2].

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b112510?utm_src=pdf-body
https://www.benchchem.com/product/b112510?utm_src=pdf-body
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lonization Mode miz Assighment

APCI+ 138.3 [M+H]*

Note: The observed mass corresponds to the protonated form of the free base, (4-

(Aminomethyl)phenyl)methanol[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

2.1.1 Sample Preparation for *H and 3C NMR

For obtaining high-quality NMR spectra of solid organic compounds like (4-

(Aminomethyl)phenyl)methanol hydrochloride, the following sample preparation protocol is
recommended[3][4][5]:

Sample Weighing: Accurately weigh 5-25 mg of the solid sample for *H NMR and 20-100 mg
for 13C NMRJ4].

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
For amine hydrochlorides, DMSO-de or D=0 are common choices.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
clean, dry vial. Gentle warming or vortexing can aid dissolution.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the
solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR
tube[3].

Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-da acid
sodium salt (DSS) for agueous solutions can be added, though referencing to the residual
solvent peak is also common[4].
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and
contamination, and clearly label the tube.

2.1.2 Data Acquisition

e Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C).

e Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium
signal of the solvent to ensure field stability. The magnetic field homogeneity is then
optimized through a process called shimming to achieve sharp spectral lines.

e Acquisition Parameters: Standard pulse sequences are used for data acquisition. For 13C
NMR, proton decoupling is typically employed to simplify the spectrum to single lines for
each carbon environment. The number of scans is adjusted to achieve an adequate signal-
to-noise ratio, which is generally higher for the less sensitive 3C nucleus.

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method

The KBr pellet technique is a common method for obtaining the IR spectrum of a solid
sample[6][7]:

e Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and

pestle.

o Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr)
to the mortar and thoroughly mix with the sample. It is crucial to work in a low-humidity
environment as KBr is hygroscopic.

o Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10
tons) using a hydraulic press to form a thin, transparent or translucent pellet[8].

e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum. A background spectrum of a pure KBr pellet should be run first for background
correction.
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Mass Spectrometry

2.3.1 Atmospheric Pressure Chemical lonization (APCI)

APCI is a suitable ionization technique for relatively polar and thermally stable small
molecules[9][10].

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

e Introduction: The sample solution is introduced into the APCI source, typically via direct
infusion or coupled with a liquid chromatography system.

« lonization: The sample is nebulized and vaporized in a heated chamber. A corona discharge
then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules,
forming [M+H]™* ions.

o Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,
time-of-flight) where they are separated based on their mass-to-charge ratio (m/z) and
detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound.
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Caption: Workflow for Spectroscopic Analysis of a Solid Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://www.rsc.org/suppdata/d1/gc/d1gc02449c/d1gc02449c1.pdf
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/61651e1c8b620dbbf44c99fe/original/rapid-structural-analysis-of-minute-quantities-of-organic-solids-by-exhausting-1h-polarization-in-solid-state-nmr-spectroscopy-at-fast-mas.pdf
https://m.youtube.com/watch?v=iwQQMF_Gsj8
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397239/
https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://www.labx.com/resources/mastering-atmospheric-pressure-chemical-ionization-apci-in-mass-spectrometry/64
https://www.labx.com/resources/mastering-atmospheric-pressure-chemical-ionization-apci-in-mass-spectrometry/64
https://nationalmaglab.org/user-facilities/icr/techniques/ionization-techniques/apci/
https://www.benchchem.com/product/b112510#4-aminomethyl-phenyl-methanol-hydrochloride-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112510#4-aminomethyl-phenyl-methanol-hydrochloride-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112510#4-aminomethyl-phenyl-methanol-hydrochloride-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112510#4-aminomethyl-phenyl-methanol-hydrochloride-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

